4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide, with the molecular formula and a molecular weight of 320.316 g/mol, is a chemical compound that has garnered attention for its potential applications in pharmaceuticals. The compound is classified as an inhibitor of Factor XIa, an important target in anticoagulant therapy, which suggests its relevance in treating thromboembolic disorders .
The synthesis of 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity .
The molecular structure of 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide can be described using various representations:
OC(=O)CCC(=O)N1CCC(CC1)c2noc3cc(F)ccc23
InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22)
The compound features a piperidine ring linked to a benzisoxazole structure, which is further connected to an isopropyl group and a butyric acid derivative. The presence of fluorine enhances the compound's biological activity by influencing electronic properties and lipophilicity .
The compound's reactivity can be characterized by several key chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological profile or to synthesize derivatives for further study .
The mechanism of action for 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide primarily involves inhibition of Factor XIa. By binding to this enzyme, it prevents the activation of the coagulation cascade that leads to thrombus formation. This inhibition has therapeutic implications in managing conditions such as deep vein thrombosis and pulmonary embolism.
Data from pharmacological studies indicate that compounds targeting Factor XIa can reduce thrombus formation with a potentially lower risk of bleeding compared to traditional anticoagulants .
The physical and chemical properties of 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide include:
These properties are crucial for formulating the compound into pharmaceutical preparations .
The primary applications of 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide lie within medicinal chemistry and pharmacology:
Continued research into this compound may lead to advancements in therapeutic strategies for managing blood coagulation disorders .
The systematic IUPAC name 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide defines the core structure unambiguously:
Stereochemical analysis confirms the absence of chiral centers, but conformational flexibility exists in the piperidine ring (chair ↔ boat transitions) and the butanamide chain (rotatable C–C/C–N bonds). The isopropyl group adopts a gauche conformation relative to the carbonyl, minimizing steric clash, as evidenced by computational models [4] [5].
Table 1: Component Breakdown of IUPAC Name
Segment | Structural Role |
---|---|
6-Fluoro-1,2-benzisoxazol-3-yl | Aromatic heterocycle with F substituent |
Piperidino | Aliphatic heterocycle (N-linker) |
4-Oxobutanamide | Carbonyl-functionalized alkyl chain |
N~1~-Isopropyl | Terminal amide with branched alkyl group |
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals key electronic properties:
Table 2: Quantum Mechanical Properties
Parameter | Value | Implication |
---|---|---|
HOMO Energy | −6.32 eV | Nucleophilic reactivity site |
LUMO Energy | −2.15 eV | Electrophilic binding region |
HOMO-LUMO Gap | 4.17 eV | Moderate kinetic stability |
Dipole Moment | 5.68 Debye | High solubility in polar solvents |
Benzisoxazole O ESP | −0.42 e | Strong H-bond acceptor |
This compound shares a 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine pharmacophore with established neuropharmacological agents, though its terminal isopropylamide confers distinct properties:
Table 3: Structural and Pharmacological Comparison
Compound | Key Structural Difference | Pharmacological Target Profile |
---|---|---|
Title Compound | N~1~-Isopropyl-4-oxobutanamide | Moderate σ-receptor affinity |
Risperidone (C₂₃H₂₇FN₄O₂) | Pyrido[1,2-a]pyrimidin-4-one tail | High 5-HT₂A/D₂ antagonism |
Iloperidone (C₂₄H₂₇FN₂O₄) | 3′-Methoxyacetophenone linker | Strong α₁-adrenergic antagonism |
S18327 | Phenylimidazolinone moiety | Potent α₂-adrenergic blockade |
The isopropylamide group’s steric bulk may hinder blood-brain barrier permeability versus smaller termini in analogues, redirecting therapeutic potential toward peripheral targets [2] [5] [6].
Single-crystal X-ray analysis (monoclinic space group P2₁/c) resolves key conformational features:
Table 4: Crystallographic Data Summary
Parameter | Value | Significance |
---|---|---|
Space Group | P2₁/c | Centrosymmetric packing |
Dihedral Angle (Bz/Pip) | 64.8° | Optimal for receptor docking |
N–H⋯O Bond Length | 2.866(3) Å | Strong intermolecular H-bond |
C–H⋯F Contact | 3.264(3) Å | Stabilizes crystal lattice |
Butanamide Disorder | 62:38 occupancy | Torsional flexibility in solution |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: